molecular formula C16H32N4O3Si B6267191 tert-butyl (2R,4S)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate CAS No. 2763741-36-0

tert-butyl (2R,4S)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B6267191
CAS No.: 2763741-36-0
M. Wt: 356.5
InChI Key:
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Description

Tert-butyl (2R,4S)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate is a synthetic organic compound commonly used in chemical and pharmaceutical research. This compound's unique structural features make it an important intermediate in various synthetic pathways, especially in the development of complex organic molecules and biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,4S)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate generally involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and tert-butyldimethylsilyl chloride. The process often employs azidation reactions using sodium azide under controlled conditions to introduce the azide group. Typical reaction conditions include anhydrous solvents and inert atmospheres to prevent side reactions and ensure high yield and purity.

Industrial Production Methods: Industrial-scale production of this compound typically involves similar synthetic steps but with optimizations for cost-efficiency, yield, and scalability. Automated continuous flow reactors may be employed to streamline the process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically with mild oxidizing agents, to form corresponding oxides.

  • Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas in the presence of a catalyst, leading to the removal of the azide group.

Common Reagents and Conditions Used:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

  • Nucleophiles for Substitution: Halides, amines, thiols under basic conditions.

Major Products:

  • Oxidation Products: Corresponding nitrile or nitro derivatives.

  • Reduction Products: Primary amines or secondary amines depending on the conditions.

  • Substitution Products: Functionalized pyrrolidines with varied side chains.

Scientific Research Applications

Tert-butyl (2R,4S)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate is extensively used in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme reactions where the azide group acts as a bioorthogonal handle.

  • Medicine: As an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

  • Industry: In the development of materials with specific physical properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through its reactive azide group, which can participate in click chemistry reactions. These reactions often target alkyne-functionalized molecules, leading to the formation of stable triazole rings. The tert-butyldimethylsilyl group provides steric protection and stability during reactions, ensuring the desired transformations occur efficiently. Pathways involved typically include nucleophilic addition and cycloaddition mechanisms.

Comparison with Similar Compounds

  • tert-butyl (2R,4S)-2-(hydroxymethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate

  • tert-butyl (2R,4S)-2-(chloromethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate

  • tert-butyl (2R,4S)-2-(bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate

Comparison Highlights:

  • Unique Reactivity: The azide group in tert-butyl (2R,4S)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate provides unique reactivity compared to hydroxyl, chloro, and bromo analogs, making it particularly valuable in click chemistry.

  • Steric Protection: The tert-butyldimethylsilyl group offers steric protection, enhancing the compound's stability and making it more versatile in various synthetic applications.

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Properties

CAS No.

2763741-36-0

Molecular Formula

C16H32N4O3Si

Molecular Weight

356.5

Purity

95

Origin of Product

United States

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